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Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethanol

Cat. No.: B1265510

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(4-Bromophenyl)ethanol and its
constitutional isomers. By presenting key experimental data from Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document
serves as a valuable resource for the unambiguous identification and characterization of these
closely related aromatic alcohols. Such differentiation is critical in the fields of synthetic
chemistry, materials science, and drug development where precise structural confirmation is

paramount.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-(4-
Bromophenyl)ethanol and its isomers. These compounds all share the same molecular
formula (CsH9BrO) and molecular weight (approximately 201.06 g/mol ), making their
differentiation reliant on nuanced spectroscopic signatures.

Table 1: *H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Aromatic Protons

Compound -CHz- or -CH- (ppm) -CHs or -OH (ppm)
(ppm)
2-(2- 7.55 (d), 7.30 (t), 7.15
3.89 (1), 3.09 (1) ~1.8 (br s, OH)
Bromophenyl)ethanol (), 7.09 (d)
2-(3- 7.38 (s), 7.33 (d), 7.18
3.84 (t), 2.86 (1) ~1.7 (br s, OH)
Bromophenyl)ethanol (), 7.13 (d)
2-(4-
Bromophenyl)ethanol[  7.42 (d), 7.10 (d) 3.82 (1), 2.83 (t) ~1.7 (br s, OH)

1]

1-(2-

7.53 (d), 7.48 (d), 7.33

2.15 (br s, OH), 1.45

Bromophenyl)ethanol 5.15
pheny) [ (1), 7.20 (v) @ (d)
2]
1-(3-
7.55 (s), 7.35(d), 7.20 2.05 (br s, OH), 1.42
Bromophenyl)ethanol[ 4.85 (q)
(1), 7.15 (d) (d)
3]
1-(4-
2.05 (brs, OH), 1.43
Bromophenyl)ethanol[  7.45 (d), 7.23 (d) 4.85 (q)

4]15]

(d)

Table 2: 3C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compound

Aromatic Carbons

-CHz- or -CH- (ppm) -CHs (ppm)
(ppm)

2-(2-

139.1, 132.9, 131.0,

Bromophenyl)ethanol[ 62.5, 40.8 -
128.1, 127.8, 124.8

6]

2-(3- 141.2,131.1, 130.2,

62.9, 38.6 -

Bromophenyl)ethanol 129.8, 127.0, 122.7

2-(4-
138.1, 131.6, 130.8,

Bromophenyl)ethanol[ 63.1, 38.5 -
120.2

1]

1-(2-
144.9, 132.8, 128.7,

Bromophenyl)ethanol[ 69.5 24.1
127.8, 127.2,122.5

2]

1-(3-
148.8, 130.8, 130.0,

Bromophenyl)ethanol[ 69.4 25.1
128.8, 124.3, 122.6

3]

1-(4-
144.9, 131.4, 127.2,

Bromophenyl)ethanol[ 69.8 25.2

4]

1211

Table 3: Key IR Spectroscopic Data (Wavenumbers in cm—1)
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O-H C-H (sp? C-H (sp3) c=C Cc-0 C-Br
Compoun
d Stretch Stretch Stretch Stretch Stretch Stretch
(cm™?) (cm™?) (cm™?) (cm™?) (cm™?) (cm™?)
2-(2-
Bromophe ~2940, ~1590,
~3350 ~3060 ~1040 ~750
nyl)ethanol 2870 1470
[6]
2-(3-
~2930, ~1590,
Bromophe ~3340 ~3060 ~1050 ~780
2870 1470
nyl)ethanol
2-(4-
~2940,
Bromophe ~3330 ~3020 ~1490 ~1050 ~820
2870
nyl)ethanol
1-(2-
Bromophe ~2970, ~1590,
~3360 ~3060 ~1070 ~750
nyl)ethanol 2930 1470
[2]
1-(3-
Bromophe ~2970, ~1590,
~3360 ~3060 ~1070 ~780
nyl)ethanol 2930 1470
[3]
1-(4-
Bromophe ~2970,
~3350 ~3020 ~1480 ~1070 ~820
nyl)ethanol 2920
[4]

Table 4: Mass Spectrometry Data (Key m/z values)
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[M-CH20H]* or
Molecular lon Base Peak
Compound [M-H20]* (m/z) [M-CHsCHO]*
[M]* (m/z) (miz) (m/z)

2-(2-
Bromophenyl)eth  200/202 182/184 169/171 91

anol[6]

2-(3-
Bromophenyl)eth ~ 200/202 182/184 169/171 91

anol

2-(4-
Bromophenyl)eth  200/202 182/184 169/171 91
anol

1-(2-
Bromophenyl)eth ~ 200/202 182/184 156/158 185/187

anol[2]

1-(3-
Bromophenyl)eth ~ 200/202 182/184 156/158 185/187
anol[3]

1-(4-
Bromophenyl)eth  200/202 182/184 156/158 185/187
anol[4][7]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The
following protocols provide a general framework for the analysis of bromophenylethanol
isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-20 mg of the neat liquid sample was dissolved in 0.6-
0.7 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard. The solution was transferred to a 5 mm NMR tube.[8][9][10]
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e H NMR Spectroscopy:
o Instrument: A 400 or 500 MHz NMR spectrometer.

o Parameters: A standard pulse program was used to acquire *H NMR spectra. Typically, 16-
32 scans were accumulated with a relaxation delay of 1-2 seconds. The spectral width
was set to encompass the expected chemical shift range (e.g., -2 to 12 ppm).

e 13C NMR Spectroscopy:
o Instrument: A 100 or 125 MHz NMR spectrometer.

o Parameters: Proton-decoupled 3C NMR spectra were acquired. A larger number of scans
(e.g., 1024-4096) was necessary due to the lower natural abundance of the 13C isotope.
The spectral width was set to approximately 0-220 ppm.

Infrared (IR) Spectroscopy

e Technique: Attenuated Total Reflectance (ATR) was the primary method used for acquiring
IR spectra of the liquid samples.[11]

o Sample Preparation: A small drop of the neat liquid sample was placed directly onto the
diamond crystal of the ATR accessory.[11][12]

o Data Acquisition:
o Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

o Parameters: A background spectrum of the clean, empty ATR crystal was recorded. The
sample spectrum was then acquired over the range of 4000-600 cm~1. Typically, 16-32
scans were co-added at a resolution of 4 cm~! to improve the signal-to-noise ratio.[11]

Mass Spectrometry (MS)

o Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI)
was used.
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o Sample Preparation: A dilute solution of the sample was prepared in a volatile organic
solvent such as dichloromethane or methanol.

¢ GC-MS Parameters:

o Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-
5MS, 30 m x 0.25 mm i.d., 0.25 pm film thickness).

o Injection: A small volume (e.g., 1 yL) of the sample solution was injected in splitless mode.

o Oven Temperature Program: A typical program would start at a low temperature (e.g., 50
°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to
ensure elution of the analyte.

o Mass Spectrometer: An El source operating at 70 eV was used. The mass analyzer was
set to scan a mass range of approximately m/z 40-400.

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the
bromophenylethanol isomers.
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Workflow for Spectroscopic Comparison of Bromophenylethanol Isomers

Isomer Samples

G-(S-Bromophenyl)ethano} G-(A-Bromophenyl)ethanoa G-(Z-Bromophenyl)ethanoD G-(a-Bromophenyl)ethanoD [2-(4-Br0mophenyl)ethan0D G-(Z-Bromophenyl)ethanoa
\\ -

Mass Spectrometry
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:
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Comparative Data

l

Structural Elucidation
and Isomer Differentiation

Click to download full resolution via product page

Caption: A flowchart illustrating the process of spectroscopic analysis and data comparison for
the isomers of bromophenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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